molecular formula C9H9NO B1169210 10-O-rhodosaminyl beta-rhodomycinone CAS No. 112680-26-9

10-O-rhodosaminyl beta-rhodomycinone

Katalognummer: B1169210
CAS-Nummer: 112680-26-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-O-rhodosaminyl beta-rhodomycinone is a complex anthracycline antibiotic derived from the bacterium Streptomyces violaceus. It is known for its potent antitumor properties and is structurally related to other anthracyclines like doxorubicin and daunorubicin. This compound is characterized by its unique glycosidic linkage, which contributes to its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-O-rhodosaminyl beta-rhodomycinone typically involves the glycosylation of beta-rhodomycinone with rhodosamine. The reaction conditions often require the use of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using Streptomyces violaceus. The fermentation broth is then subjected to extraction and purification steps to isolate the compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are commonly employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

10-O-rhodosaminyl beta-rhodomycinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthracycline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracycline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Glycosylation Studies
10-O-rhodosaminyl beta-rhodomycinone serves as a model compound in the study of glycosylation reactions. Researchers utilize it to understand the mechanisms behind glycosidic bond formation and to explore the structural characteristics of anthracycline antibiotics. The unique glycosidic linkage present in this compound enhances its relevance in such studies.

Synthesis and Structural Analysis
The synthesis of this compound involves complex reaction conditions that facilitate the glycosylation of beta-rhodomycinone with rhodosamine. This process often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification, making it a valuable subject for synthetic organic chemistry.

Biological Research Applications

DNA Interaction Studies
The compound has been investigated for its interactions with DNA. It intercalates into DNA strands, disrupting replication and transcription processes. This characteristic is crucial for understanding its mechanism of action as an antitumor agent, as it also inhibits topoisomerase II, leading to DNA breaks and cell death .

Antitumor Activity
this compound is explored for its potential use in cancer therapy due to its potent antitumor properties. Studies have shown that it can induce cell death in various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and melanoma (A375). Its efficacy is often measured through assays that assess cell viability and apoptosis induction .

Medical Applications

Cancer Treatment Development
The compound's antitumor properties make it a candidate for developing new chemotherapeutic agents. Its unique structure may allow for modifications that enhance efficacy while reducing toxicity compared to traditional anthracyclines like doxorubicin and daunorubicin. Research into its side effect profile indicates that it may present fewer cardiotoxic risks than other compounds in its class .

Antibiotic Development
Beyond its anticancer applications, this compound is also being studied for its potential as a new antibiotic. The investigation into its structure-function relationship could lead to the design of novel antibiotics that target specific bacterial strains more effectively while minimizing adverse effects .

Case Studies and Research Findings

  • Mechanistic Investigations : A study demonstrated that this compound induces apoptosis in cancer cells through mitochondrial dysfunction, highlighting its mechanism as a potential therapeutic agent against tumors without harming healthy cells .
  • Glycosyltransferase Gene Characterization : Research involving the gene rhoG, crucial for the biosynthesis of anthracyclines like beta-rhodomycin, has provided insights into the genetic manipulation of Streptomyces violaceus for enhanced production of this compound .
  • In Vivo Studies : In vivo experiments using chicken embryo models have indicated that compounds derived from this compound exhibit anti-angiogenic properties, suggesting their potential role in inhibiting tumor growth through vascular network disruption .

Wirkmechanismus

The mechanism of action of 10-O-rhodosaminyl beta-rhodomycinone involves intercalation into DNA, which disrupts the replication and transcription processes. It also inhibits the enzyme topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s glycosidic linkage plays a crucial role in its binding affinity and specificity for DNA.

Vergleich Mit ähnlichen Verbindungen

10-O-rhodosaminyl beta-rhodomycinone is compared with other anthracyclines such as:

    Doxorubicin: Known for its broad-spectrum antitumor activity but associated with cardiotoxicity.

    Daunorubicin: Primarily used in the treatment of leukemia.

    Epirubicin: Similar to doxorubicin but with a different side effect profile.

Uniqueness

This compound is unique due to its specific glycosidic linkage, which enhances its biological activity and reduces some of the side effects commonly associated with other anthracyclines.

Similar Compounds

  • Doxorubicin
  • Daunorubicin
  • Epirubicin
  • Idarubicin

Eigenschaften

CAS-Nummer

112680-26-9

Molekularformel

C9H9NO

Molekulargewicht

0

Synonyme

10-O-rhodosaminyl beta-rhodomycinone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.